

Application Notes and Protocols for (Z)-SU14813 in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. These application notes provide detailed protocols and guidelines for utilizing **(Z)-SU14813** in cell culture experiments to investigate its effects on various cellular processes.

Mechanism of Action

(Z)-SU14813 exerts its biological effects by inhibiting a select group of RTKs within the split kinase domain subgroup.[1][2] This targeted inhibition disrupts downstream signaling cascades that are crucial for cell growth, proliferation, survival, and angiogenesis.[1][3] The primary targets of **(Z)-SU14813** include:

- Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2): Key mediators of angiogenesis.
- Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): Involved in cell growth, proliferation, and migration.
- Stem Cell Factor Receptor (KIT): Plays a role in cell survival and proliferation.
- FMS-like Tyrosine Kinase 3 (FLT3): Often implicated in hematological malignancies.[1][3]



By simultaneously blocking these pathways, **(Z)-SU14813** offers a multi-pronged approach to inhibiting tumor growth and angiogenesis.[1][3]

Data Presentation Biochemical and Cellular IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for **(Z)-SU14813** against its primary targets in both biochemical and cellular assays.

Target	Biochemical IC50 (nM)	Reference(s)
VEGFR1	2	[4][5]
VEGFR2	50	[4][5]
PDGFRβ	4	[4][5]
KIT	15	[4][5]
FLT3	Not Reported	
CSF1R/FMS	Not Reported	_
FGF Receptor 1	3500	[6]
EGFR	>20000	[6]
Src	2500	[6]
c-Met	9000	[6]

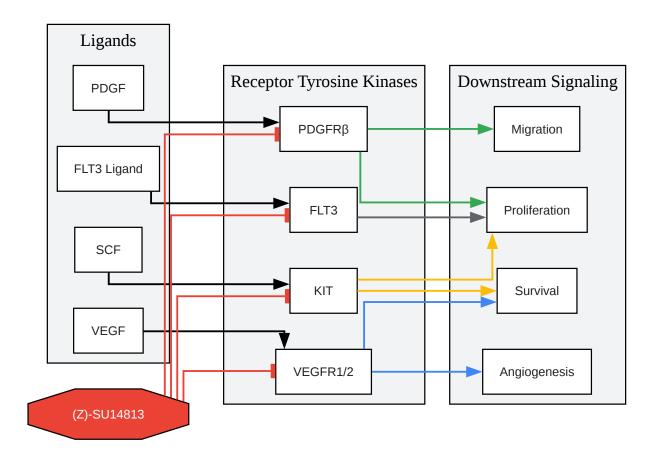


Cell Line/Target Phosphorylation	Cellular IC50 (nM)	Reference(s)
VEGFR-2 (Porcine Aorta Endothelial)	5.2	[4][7]
PDGFR-β (Porcine Aorta Endothelial)	9.9	[4][7]
KIT (Porcine Aorta Endothelial)	11.2	[4][7]
U-118MG (Human Glioblastoma) Growth	50 - 100	[1][4]
HUVEC (Human Umbilical Vein Endothelial Cell) Survival (VEGF-induced)	6.8	[6]

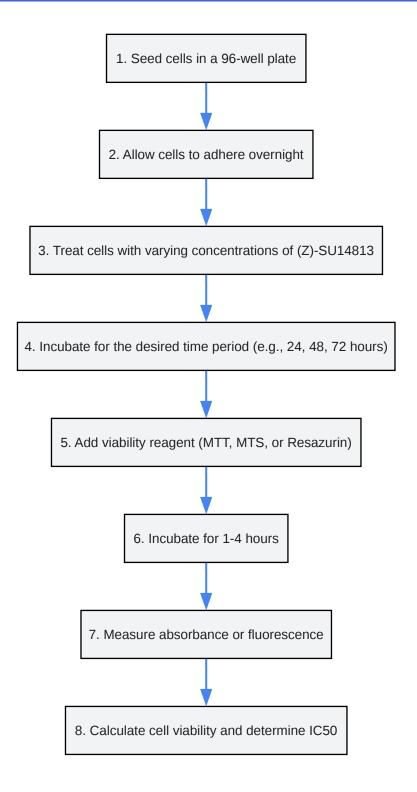
Signaling Pathway Diagram

The following diagram illustrates the signaling pathways inhibited by (Z)-SU14813.

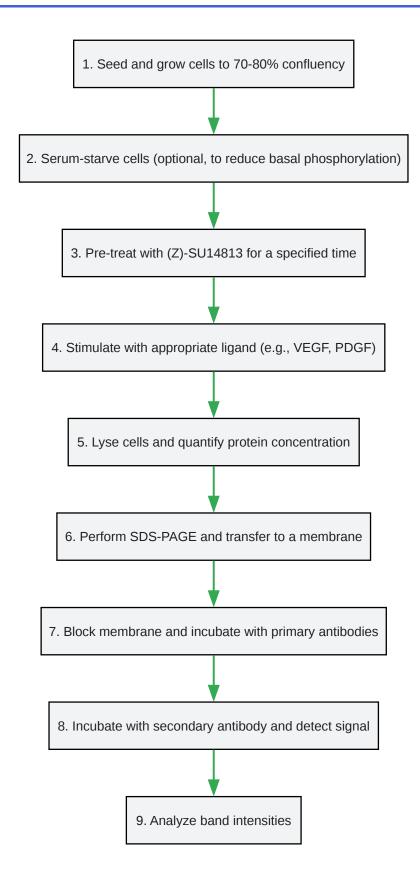




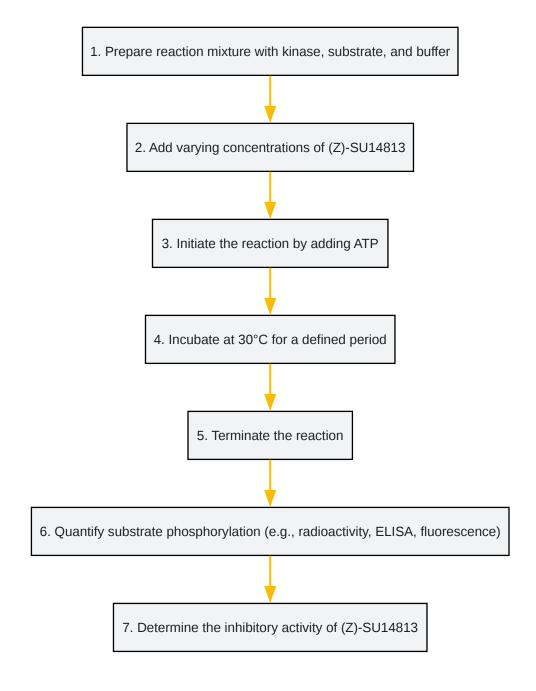












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References



- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SU 14813 Biochemicals CAT N°: 31514 [bertin-bioreagent.com]
- 7. medchemexpress.com [medchemexpress.com]
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